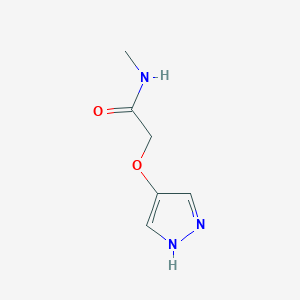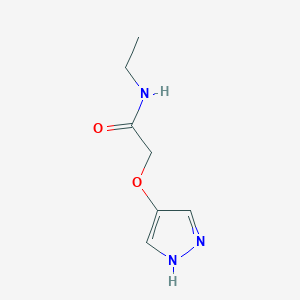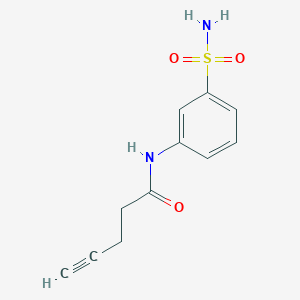
N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide: is a chemical compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide typically involves the reaction of 1H-pyrazol-4-ol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its pyrazole ring is a common motif in many bioactive molecules, making it a valuable tool for probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
Comparison: N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the acetamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other pyrazole derivatives.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(1H-pyrazol-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10(2)7(11)5-12-6-3-8-9-4-6/h3-4H,5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULQGUMGLMWFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
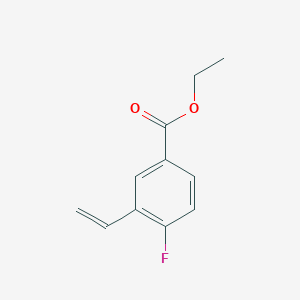
![tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate](/img/structure/B8149065.png)
![tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate](/img/structure/B8149068.png)
![1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine](/img/structure/B8149074.png)
![4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine](/img/structure/B8149077.png)
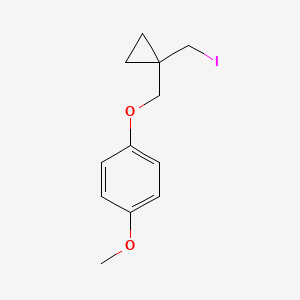
![[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B8149091.png)
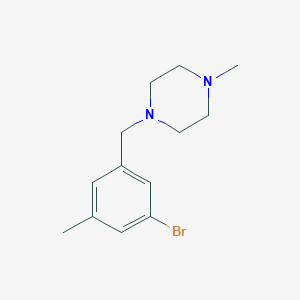
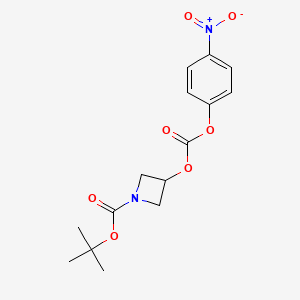

![[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid](/img/structure/B8149124.png)
